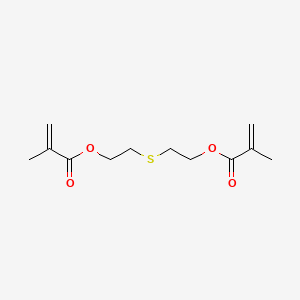

Thiodi-2,1-ethanediyl bismethacrylate

Description

Contextualization of Bismethacrylate Monomers in Polymer Chemistry

Bismethacrylate monomers are fundamental building blocks in the synthesis of crosslinked polymers, forming three-dimensional networks upon polymerization. These monomers are characterized by the presence of two methacrylate (B99206) functional groups, which can participate in free-radical polymerization. The structure of the linker separating these two reactive ends is a critical determinant of the final polymer's properties.

In fields such as dental composites, a combination of different dimethacrylate monomers is often used to optimize performance. scielo.br Key examples include:

Bisphenol A diglycidyl dimethacrylate (BisGMA): Known for its rigid aromatic core, BisGMA imparts good mechanical properties to the resulting polymer. scielo.br However, its high viscosity and the presence of hydroxyl groups that form strong hydrogen bonds can limit the degree of conversion during polymerization. nih.govnih.gov

Triethylene glycol dimethacrylate (TEGDMA): This monomer has a more flexible chain and lower molecular weight, making it a common diluent to reduce the viscosity of resin formulations. nih.gov Its flexibility can lead to more complete polymerization but may also result in higher volumetric shrinkage. nih.gov

Urethane dimethacrylate (UDMA): UDMA-based polymers can achieve higher conversion rates compared to BisGMA, while still offering comparable mechanical strength due to hydrogen bonding. nih.gov

The selection and ratio of these monomers in a formulation allow for the fine-tuning of properties such as viscosity, reactivity, mechanical strength, water sorption, and polymerization shrinkage. scielo.br

Significance of Thioether Linkages in Polymerizable Monomers

The incorporation of sulfur-containing functional groups, particularly thioether (C-S-C) linkages, into polymer backbones is an increasingly attractive strategy for designing advanced materials. warwick.ac.ukrsc.org Unlike their oxygen-based ether analogues, thioether linkages bestow a distinct set of properties upon the polymer.

Polymers with a polythioether backbone are noted for their flexibility, biocompatibility, and resistance to oxidative degradation. rsc.org The presence of sulfur can also lead to materials with a higher refractive index, a desirable characteristic for optical applications. warwick.ac.uk The synthesis of polymers containing these linkages can be achieved through various methods, including the ring-opening polymerization of sulfur-containing heterocycles like thiiranes or through thiol-ene "click" reactions, which involve the radical addition of a thiol to an alkene. rsc.orgresearchgate.net This versatility in synthesis allows for the creation of a wide range of polymer architectures, from linear and branched structures to complex networks. warwick.ac.uktandfonline.com

Research Rationale for Investigating Thiodi-2,1-ethanediyl Bismethacrylate (CAS: 35411-32-6)

This compound, identified by the CAS number 35411-32-6, represents a strategic fusion of the chemical functionalities discussed above. echemi.comncats.io The research rationale for this monomer is rooted in the goal of creating a crosslinking agent that combines the robust network-forming capability of bismethacrylates with the unique advantages conferred by a central thioether linkage.

The monomer's structure suggests its potential to produce polymers with enhanced flexibility, improved thermal and oxidative stability, and potentially a higher refractive index compared to analogous polymers based on ether or simple alkyl chains. Its use is documented in manufacturing contexts, indicating its relevance beyond academic curiosity. echemi.com By investigating this monomer, researchers can explore new avenues for developing high-performance materials for applications ranging from advanced adhesives and coatings to optical and biomedical devices.

Below are the key properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 35411-32-6 | ncats.io |

| Molecular Formula | C12H18O4S | echemi.com |

| Molecular Weight | 258.334 g/mol | ncats.io |

| Density | 1.088 g/cm³ | echemi.com |

| Boiling Point | 364.3 °C | echemi.com |

| Flash Point | 169.1 °C | echemi.com |

| Refractive Index | 1.487 | echemi.com |

Overview of Academic Research Trajectories for Multifunctional Methacrylate Monomers

Academic research into multifunctional methacrylate monomers is a vibrant and evolving field. The primary trajectory involves moving beyond simple bifunctional monomers to more complex structures that can serve multiple roles within a polymer system. nih.gov This includes monomers that act as both crosslinkers and co-initiators, or those that can provide autonomous strengthening and enhanced hydrolytic stability in materials like dental adhesives. nih.gov

A significant area of focus is the synthesis of soluble, branched, or even hyperbranched copolymers by polymerizing traditional methacrylates with multifunctional monomers. rsc.org This approach allows for the creation of unique polymer architectures in a straightforward, one-step process, potentially offering an alternative to more complex controlled radical polymerization techniques. rsc.org Researchers are also exploring the addition of multifunctional methacrylates in small quantities to existing resin systems to improve specific properties, such as the melt strength and weldability of acrylic-based composites. mdpi.comnih.gov The overarching goal of this research is to establish clear structure-property relationships that enable the rational design of monomers for next-generation materials with superior performance profiles, including lower polymerization shrinkage and stress. scielo.bracs.org

Structure

3D Structure

Properties

CAS No. |

35411-32-6 |

|---|---|

Molecular Formula |

C12H18O4S |

Molecular Weight |

258.34 g/mol |

IUPAC Name |

2-[2-(2-methylprop-2-enoyloxy)ethylsulfanyl]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H18O4S/c1-9(2)11(13)15-5-7-17-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 |

InChI Key |

AXXUFOMEPPBIHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCSCCOC(=O)C(=C)C |

Related CAS |

36787-52-7 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Pathways for Thiodi-2,1-ethanediyl Bismethacrylate Synthesis

The synthesis of this compound, also known as thiodiglycol (B106055) dimethacrylate (TGDMA), primarily revolves around the esterification of its precursor, 2,2'-thiodiethanol. Several established pathways are employed for this transformation, each with distinct advantages and reaction conditions.

Direct Esterification with Methacrylic Acid: This is a straightforward and common method for synthesizing dimethacrylate monomers. The reaction involves the direct esterification of 2,2'-thiodiethanol with two equivalents of methacrylic acid. The process is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and requires elevated temperatures to drive the reaction towards the product by removing the water formed as a byproduct. To prevent the premature polymerization of the methacrylate (B99206) groups, a polymerization inhibitor is often added to the reaction mixture.

Reaction with Methacryloyl Chloride: A more reactive acylating agent, methacryloyl chloride, can be used to achieve higher yields and milder reaction conditions compared to direct esterification. In this method, 2,2'-thiodiethanol is reacted with methacryloyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. A notable variation of this method involves the use of phase transfer catalysis. One documented synthesis of thiodiglycol dimethacrylate utilizes a phase transfer catalysis reaction with methacryloyl chloride, which can enhance the reaction rate and yield by facilitating the transfer of reactants between immiscible phases. researchgate.net

Transesterification with Methyl Methacrylate: Transesterification offers an alternative route that avoids the use of corrosive reagents like methacryloyl chloride and strong acids. In this process, 2,2'-thiodiethanol is reacted with an excess of methyl methacrylate in the presence of a suitable catalyst. Catalysts for this reaction can be basic, such as alkali metal carbonates (e.g., K2CO3), or organometallic compounds. mdpi.com The reaction is driven to completion by the removal of the methanol (B129727) byproduct, often through distillation.

| Synthesis Pathway | Precursors | Catalyst/Reagent | Key Reaction Conditions |

| Direct Esterification | 2,2'-Thiodiethanol, Methacrylic Acid | Strong Acid (e.g., H2SO4, p-TsOH) | High temperature, removal of water |

| Acylation | 2,2'-Thiodiethanol, Methacryloyl Chloride | Base or Phase Transfer Catalyst | Milder conditions, neutralization of HCl |

| Transesterification | 2,2'-Thiodiethanol, Methyl Methacrylate | Base (e.g., K2CO3) or Organometallic Catalyst | Removal of methanol |

Exploration of Novel Synthetic Routes and Reaction Conditions

While the established pathways are robust, research continues to explore novel synthetic routes and reaction conditions to improve efficiency, sustainability, and product purity. The development of new catalytic systems is a primary focus in this area.

For instance, the use of solid acid catalysts in direct esterification can simplify product purification by eliminating the need for catalyst neutralization and removal from the liquid phase. Similarly, advancements in organocatalysis may offer milder and more selective alternatives to traditional acid and base catalysts.

The application of microwave-assisted synthesis is another area of exploration. Microwave heating can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating of the reaction mixture. Furthermore, continuous flow processes are being investigated for the synthesis of methacrylate monomers, offering advantages in terms of safety, scalability, and process control. rsc.org

Optimization of Reaction Yields and Purity of Monomer

Achieving high yields and purity is paramount in the synthesis of this compound for its successful application in polymer synthesis. The optimization of reaction parameters is a critical aspect of process development.

Key parameters that are typically optimized include:

Molar Ratio of Reactants: The stoichiometry of 2,2'-thiodiethanol to the methacrylating agent is a crucial factor. An excess of the methacrylating agent is often used to drive the reaction to completion and maximize the yield of the desired dimethacrylate.

Catalyst Concentration: The amount of catalyst used can significantly impact the reaction rate. However, excessive catalyst loading can lead to side reactions and complicate the purification process.

Reaction Temperature: The temperature affects the reaction kinetics and the equilibrium position. Higher temperatures generally increase the reaction rate but can also promote side reactions and polymerization.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products.

Inhibitor Concentration: The type and concentration of the polymerization inhibitor are critical to prevent the loss of product due to premature polymerization, especially at elevated temperatures.

Response surface methodology and other statistical design of experiment (DoE) approaches are often employed to systematically study the effects of these parameters and their interactions to identify the optimal reaction conditions for maximizing yield and purity. researchgate.net

Advanced Purification Techniques for High-Purity this compound

The crude product obtained from the synthesis of this compound typically contains unreacted starting materials, catalyst residues, byproducts, and oligomers. Therefore, a robust purification strategy is essential to achieve the high purity required for most applications.

Distillation: Vacuum distillation is a common and effective method for purifying methacrylate monomers. google.comgoogle.com By reducing the pressure, the boiling point of the monomer is lowered, which helps to prevent thermal polymerization during the purification process. Fractional distillation can be employed to separate the desired product from impurities with different boiling points. To further inhibit polymerization during distillation, a polymerization inhibitor is often added to the distillation pot and the collected fractions.

Column Chromatography: For achieving very high purity, particularly for applications in electronics or biomedical devices, column chromatography is a powerful technique. sapub.org The crude product is passed through a stationary phase (e.g., silica (B1680970) gel or alumina), and the components are separated based on their differential adsorption. The choice of eluent (mobile phase) is critical for achieving good separation. This method is effective in removing non-volatile impurities and closely related byproducts.

Washing and Extraction: The crude product is often subjected to a series of washing steps to remove catalyst residues and water-soluble impurities. For example, if an acid catalyst is used, the organic phase containing the product can be washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid, followed by washing with water to remove any remaining salts.

The selection of the most appropriate purification technique or a combination of methods depends on the initial purity of the crude product and the final purity requirements for the intended application.

Polymerization Kinetics and Mechanisms

Free Radical Polymerization of Thiodi-2,1-ethanediyl Bismethacrylate

Free radical polymerization is the most common method for curing dimethacrylate monomers. This process involves the generation of free radicals, typically through photoinitiation or thermal initiation, which then propagate through the methacrylate (B99206) double bonds to form a crosslinked polymer network.

Photoinitiated polymerization offers rapid curing at ambient temperatures upon exposure to light of a suitable wavelength. The kinetics of this process for dimethacrylates are complex, often characterized by autoacceleration, where the polymerization rate increases as the reaction proceeds. nih.gov This phenomenon is attributed to a decrease in the termination rate as the viscosity of the system increases, restricting the mobility of growing polymer chains.

A representative kinetic model for the photoinitiated polymerization of a dimethacrylate oligomer can be described by an autocatalytic model. nih.gov The reaction temperature can influence the phenomenological rate constant, which often follows the Arrhenius law within a specific temperature range. nih.gov

Table 1: Representative Kinetic Parameters for Photoinitiated Polymerization of a Dimethacrylate Oligomer

| Parameter | Value | Conditions |

| Reaction Order (m) | 0.8 | Isothermal photocalorimetry |

| Reaction Order (n) | 2.0 | Isothermal photocalorimetry |

| Activation Energy (Ea) | 14-22 kJ/mol | For the overall reaction |

Note: This data is for a representative dimethacrylate oligomer and serves as an illustrative example. nih.govtue.nl

Thermally initiated polymerization is an alternative to photoinitiation, where heat is used to decompose a thermal initiator and generate free radicals. This method is suitable for applications where light penetration is limited. The polymerization of sulfur-containing methacrylic derivatives, such as S-phenyl 2-methylprop-2-enethioate, has been studied using thermal initiators like a,a'-azoisobisbutyronitrile (AIBN). d-nb.info

The polymerization is typically carried out at elevated temperatures, for instance, in a water bath at 60 °C followed by a post-cure at 90 °C. d-nb.info The presence of sulfur-containing monomers can influence the thermal properties of the resulting copolymers.

The choice of initiator system and its concentration significantly impacts the polymerization rate and the final properties of the polymer. In general, increasing the initiator concentration leads to a higher concentration of free radicals, which in turn increases the polymerization rate. acs.orgnih.gov This effect has been demonstrated in the polymerization of methacrylate-based bone cements, where an increase in the amount of benzoyl peroxide (BPO) as an initiator resulted in a faster polymerization rate and a shorter curing time. researchgate.netnih.gov

However, an excessively high initiator concentration can lead to a decrease in the molecular weight of the polymer chains and may negatively affect the mechanical properties of the final material. researchgate.net Therefore, optimizing the initiator concentration is crucial for achieving the desired balance of polymerization rate and material properties.

Table 2: Effect of Initiator (BPO) Concentration on the Polymerization of a Methacrylate-Based System

| BPO Concentration (wt.%) | Relative Polymerization Rate | Final Double Bond Conversion (%) |

| 0.05 | Low | 74 |

| 0.1 | Moderate | - |

| 0.2 | High | - |

| 0.3 | Very High | 100 |

| 0.5 | High | - |

| 0.7 | Moderate | - |

Note: This data is for a representative methacrylate-based bone cement and serves as an illustrative example of the general trend. nih.govresearchgate.net

A significant challenge in the polymerization of dimethacrylates is the volumetric shrinkage that occurs as monomer molecules are converted into a more compact polymer network. nih.gov This shrinkage can generate internal stresses, which may lead to micro-cracking and compromise the dimensional stability of the final product. semanticscholar.org

The incorporation of sulfur atoms, particularly in the form of flexible thioether linkages as in this compound, can potentially mitigate polymerization shrinkage and stress. nih.gov Thiol-ene based systems, which also form thioether linkages during polymerization, are known for their reduced shrinkage compared to traditional methacrylate systems. ekb.eg This is attributed to a step-growth polymerization mechanism that delays the gel point. ekb.eg The use of hyperbranched thiol oligomers in conjunction with methacrylate resins has been shown to significantly reduce volumetric shrinkage. nih.gov

Table 3: Volumetric Shrinkage of Methacrylate Resins with and without Thiol Oligomers

| Resin System | Volumetric Shrinkage (%) |

| Bis-GMA/TEGDMA (Control) | 8.52 |

| 10 wt% HMDI-6SH/TTT in Bis-GMA/TEGDMA | 6.85 |

| 20 wt% HMDI-6SH/TTT in Bis-GMA/TEGDMA | 6.13 |

| 30 wt% HMDI-6SH/TTT in Bis-GMA/TEGDMA | 5.47 |

| 40 wt% HMDI-6SH/TTT in Bis-GMA/TEGDMA | 4.92 |

Note: This data illustrates the effect of incorporating a sulfur-containing hyperbranched thiol oligomer (HMDI-6SH) on the volumetric shrinkage of a Bis-GMA/TEGDMA resin system. nih.gov

Controlled Radical Polymerization Approaches

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. These methods are of growing interest for producing advanced materials with tailored properties.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers, including methacrylates. The control in RAFT polymerization is achieved through the use of a chain transfer agent, which reversibly deactivates the growing polymer chains.

While specific studies on the RAFT polymerization of this compound are not prominent in the literature, the principles of RAFT are applicable to methacrylates. More recently, sulfur-free RAFT (SF-RAFT) polymerization has emerged as an alternative to traditional RAFT, which typically uses sulfur-containing chain transfer agents. nih.govnih.gov SF-RAFT utilizes vinyl-terminated macromonomers as chain transfer agents and has been successfully employed for the controlled synthesis of methacrylic block and comb-like copolymers. rsc.org This approach could potentially be adapted for the controlled polymerization of this compound to create novel polymer architectures.

Copolymerization Studies with Co-monomers

Copolymerization is a critical technique for tailoring the properties of polymers to meet the demands of specific applications. By combining two or more different monomers, materials with a wide range of chemical and physical properties can be produced.

Determination of Reactivity Ratios in Binary and Ternary Systems

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios. For a binary system involving monomer 1 (M_1, e.g., this compound) and monomer 2 (M_2), the reactivity ratio r_1 is the ratio of the rate constant for a propagating chain ending in M_1 adding another M_1 monomer to the rate constant of it adding an M_2 monomer. Similarly, r_2 describes the preference of a propagating chain ending in M_2. These ratios determine the composition and sequence distribution of the resulting copolymer.

Several methods, such as the Fineman-Ross, Kelen-Tüdös, and non-linear error-in-variables methods, are used to determine reactivity ratios from experimental data obtained at low monomer conversions. researchgate.netuobaghdad.edu.iqtue.nl These methods typically involve carrying out a series of copolymerization reactions with varying initial monomer feed ratios and then determining the composition of the resulting copolymers, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis. researchgate.netsapub.orgukm.my

While extensive data exists for the reactivity ratios of common monomers like styrenes, acrylates, and methacrylates, no published data could be found for binary or ternary systems involving this compound. researchgate.netengconfintl.orgresearchgate.netnih.govresearchgate.netfrontiersin.org To illustrate the concept, a hypothetical data table for a binary system is presented below.

Hypothetical Reactivity Ratios for this compound (M_1) with a Co-monomer (M_2)

| Co-monomer (M_2) | r_1 (Hypothetical) | r_2 (Hypothetical) | r_1 * r_2 (Hypothetical) | Copolymer Type |

|---|---|---|---|---|

| Methyl Methacrylate | 0.8 | 1.1 | 0.88 | Random |

| Styrene | 0.5 | 0.7 | 0.35 | Random |

Note: The data in this table is purely illustrative and not based on experimental results.

Synthesis and Characterization of this compound Copolymers

The synthesis of copolymers of this compound would typically be carried out via free radical polymerization or a controlled radical polymerization technique like ATRP. The choice of initiator, solvent, temperature, and monomer feed ratio would be critical in controlling the copolymer's molecular weight, composition, and architecture.

Characterization of the resulting copolymers is essential to confirm their structure and properties. Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the copolymer composition and microstructure (i.e., the sequence of monomer units). researchgate.netsapub.orgukm.my

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI).

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the different monomer units into the copolymer chain by identifying their characteristic functional group vibrations.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the copolymers, such as the glass transition temperature (T_g) and thermal stability. researchgate.netresearchgate.net

A hypothetical characterization data table for a copolymer of this compound (TDEM) and Methyl Methacrylate (MMA) is provided below as an example of the type of data that would be generated in such a study.

Hypothetical Characterization of a TDEM-co-MMA Copolymer

| Feed Ratio (TDEM:MMA) | Copolymer Composition (TDEM:MMA) | M_n ( g/mol ) | PDI (M_w/M_n) | T_g (°C) |

|---|---|---|---|---|

| 1:1 | 48:52 | 25,000 | 1.4 | 115 |

| 1:3 | 28:72 | 30,000 | 1.5 | 110 |

Note: The data in this table is purely illustrative and not based on experimental results.

Structural and Morphological Characterization of Polymeric Networks

Spectroscopic Characterization of Cured Thiodi-2,1-ethanediyl Bismethacrylate Polymers (e.g., NMR, FTIR, Raman Spectroscopy)

Spectroscopic techniques are fundamental in elucidating the chemical structure of the cured polymer.

Fourier Transform Infrared (FTIR) Spectroscopy: This technique would be used to monitor the polymerization process by observing the disappearance of the methacrylate (B99206) C=C bond vibrational peak (typically around 1638 cm⁻¹) and the C=O stretching vibration (around 1720 cm⁻¹). The presence of thioether (C-S-C) linkages would also be confirmed by characteristic peaks in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) would provide detailed information about the local chemical environment of the carbon and hydrogen atoms within the crosslinked polymer network. This could help in quantifying the degree of conversion and understanding the structure of the crosslinks.

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can be used to follow the conversion of methacrylate groups. It is particularly useful for in-situ monitoring of polymerization kinetics.

Chromatographic Analysis of Polymer Molecular Weight Distribution (e.g., GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a standard technique for determining the molecular weight distribution of soluble polymers. However, for a crosslinked network polymer like cured this compound, which is largely insoluble, direct GPC analysis is not feasible. GPC would be primarily applicable to the analysis of the soluble fraction (sol) that can be extracted from the cured network, providing insights into the unreacted monomers and oligomers.

Thermal Analysis Techniques for Polymerization Conversion (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a powerful tool for studying the thermal properties of the polymer and the polymerization reaction itself.

Photopolymerization Studies: Photo-DSC can be used to measure the heat of polymerization, which is directly proportional to the extent of the reaction. This allows for the determination of the degree of conversion and the kinetics of the photopolymerization process.

Glass Transition Temperature (Tg): DSC is also used to determine the glass transition temperature of the cured polymer, which is an important indicator of the network's crosslink density and segmental mobility.

Morphological Analysis of Polymer Networks (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)

Electron microscopy techniques are employed to visualize the surface and internal morphology of the polymer network.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface topography. It can be used to examine the homogeneity of the polymer network and to identify any phase separation or the presence of voids and defects.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and can be used to study the internal structure of the polymer network, including the distribution of crosslinks and the presence of nanoscale features.

Investigation of Crosslinking Density and Network Homogeneity

The crosslinking density is a critical parameter that dictates the mechanical and thermal properties of the polymer network.

Swellability Studies: A common method to estimate crosslinking density is to measure the swelling of the polymer in a suitable solvent. The extent of swelling is inversely related to the crosslink density, as described by the Flory-Rehner theory.

Dynamic Mechanical Analysis (DMA): DMA can provide information on the viscoelastic properties of the polymer, from which the crosslink density can be calculated. The storage modulus in the rubbery plateau region is directly proportional to the crosslink density.

Spectroscopic and Thermal Analysis: As mentioned earlier, data from NMR, FTIR, and DSC can also be used to infer the degree of conversion and, consequently, the crosslink density.

Material Science Applications and Composite Development

Integration of Thiodi-2,1-ethanediyl Bismethacrylate into Resin Formulations

This compound is a sulfur-containing dimethacrylate monomer that can be incorporated into various resin formulations to impart specific properties. Its chemical structure, featuring flexible thioether linkages and reactive methacrylate (B99206) groups, allows it to act as a crosslinking agent, contributing to the formation of robust polymer networks. The presence of sulfur in the monomer backbone can enhance the refractive index of the resulting polymer, a desirable characteristic in optical applications.

The integration of this monomer into resin systems, such as those based on Bis-GMA/TEGDMA (Bisphenol A glycidyl (B131873) methacrylate/Triethylene glycol dimethacrylate), is a strategy employed to modify the mechanical and optical properties of the final material. Research in the field of dental composites, for instance, often involves the formulation of new resin matrices with various co-monomers to optimize performance. While specific data on this compound is limited in readily available literature, the principles of incorporating dimethacrylate monomers are well-established. The concentration of the monomer can be varied to control the crosslink density, which in turn influences properties like flexural strength, modulus, and water absorption.

Role of this compound in Toughening Polymeric Materials

The inherent flexibility of the thiodi-2,1-ethanediyl group in the monomer's structure suggests a potential role in the toughening of otherwise brittle polymeric materials. In polymer chemistry, the incorporation of flexible chains between crosslinks can enhance the material's ability to absorb energy before fracturing, thereby increasing its toughness. The thioether linkage is known to have a lower rotational energy barrier compared to a simple carbon-carbon bond, which can contribute to the flexibility of the polymer network.

While direct studies demonstrating the toughening effect of this compound are not extensively documented, the concept of using sulfur-containing compounds to improve the toughness of resins is explored in the broader scientific literature. The mechanism of toughening in such systems often involves the ability of the flexible segments to undergo conformational rearrangements under stress, dissipating energy that would otherwise lead to crack propagation.

Development of Composite Materials Incorporating Inorganic Fillers

Filler Surface Modification and Interfacial Adhesion

The performance of a composite material is critically dependent on the quality of the interface between the polymer matrix and the inorganic filler. To ensure strong adhesion, filler particles are often surface-treated with coupling agents. For a resin matrix containing this compound, silane (B1218182) coupling agents with methacrylate functional groups are commonly employed. These coupling agents form a chemical bridge between the hydroxyl groups on the surface of inorganic fillers (like silica (B1680970) or glass) and the methacrylate groups of the resin, including the this compound. This covalent bonding enhances stress transfer from the matrix to the filler, improving the mechanical properties of the composite.

Influence of Filler Content and Particle Size on Composite Performance

The properties of composites are significantly influenced by the characteristics of the filler, including its content and particle size.

Interactive Data Table: Effect of Filler Content on Composite Mechanical Properties (Illustrative)

| Filler Content (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| 50 | 80 | 8 |

| 60 | 100 | 12 |

| 70 | 125 | 16 |

| 80 | 110 | 18 |

Note: This table is illustrative and represents general trends observed in dental composites. Specific values for composites containing this compound would require experimental validation.

Generally, increasing the filler content leads to an increase in mechanical properties such as flexural strength and modulus, up to an optimal concentration. Beyond this point, insufficient resin matrix to wet the filler particles can lead to voids and a decrease in performance. Particle size also plays a crucial role; smaller particles offer a larger surface area for interaction with the matrix, which can lead to improved properties, but can also increase the viscosity of the uncured composite.

Applications in Coatings and Adhesives Technology

The properties of this compound make it a candidate for use in high-performance coatings and adhesives. Its ability to polymerize into a crosslinked network can contribute to the formation of durable and chemically resistant films. The presence of sulfur may also enhance adhesion to certain metallic substrates. In adhesive formulations, its inclusion could improve flexibility and impact resistance, which are critical for bonding dissimilar materials that may have different coefficients of thermal expansion.

Formulation of this compound in UV-Curable Systems

This compound, with its methacrylate functional groups, is well-suited for formulation into UV-curable systems. These systems utilize photoinitiators that, upon exposure to ultraviolet light, generate free radicals and initiate the rapid polymerization of the methacrylate groups. This process, known as photopolymerization, offers several advantages, including fast curing times at ambient temperatures, low energy consumption, and solvent-free formulations.

In UV-curable coatings and adhesives, this compound can be used as a reactive oligomer or monomer to control the viscosity of the formulation and to impart desired properties to the cured material, such as flexibility, adhesion, and refractive index. The efficiency of the UV curing process depends on factors such as the concentration of the photoinitiator, the intensity of the UV light, and the thickness of the coating or adhesive layer.

Degradation Pathways and Environmental Stability Materials Science Perspective

Hydrolytic Degradation of Thiodi-2,1-ethanediyl Bismethacrylate-based Polymers

The ester groups in the methacrylate (B99206) structure of poly(this compound) are susceptible to hydrolysis, a process that can be catalyzed by both acids and bases. This degradation pathway is particularly relevant in aqueous or high-humidity environments. The hydrolysis of the ester linkage leads to chain scission, resulting in a decrease in molecular weight and a deterioration of mechanical properties. nih.gov

In applications such as dental resins, which are constantly exposed to an aqueous environment, hydrolytic degradation is a significant concern. nih.gov The rate of hydrolysis is influenced by the chemical nature of the monomers in the polymer network. nih.gov For instance, in dental composites, the choice of monomers can affect the material's resistance to degradation. nih.gov While specific long-term hydrolytic stability data for poly(this compound) is not extensively documented in publicly available literature, general principles of methacrylate polymer degradation suggest that exposure to acidic or alkaline solutions, especially at elevated temperatures, would accelerate this process. nih.gov The degradation process can lead to the leaching of unreacted monomers and degradation byproducts. mdpi.com

Table 1: Factors Influencing Hydrolytic Degradation of Methacrylate-based Polymers

| Factor | Influence on Hydrolytic Degradation |

| pH | Both acidic and alkaline conditions can catalyze the hydrolysis of ester linkages. |

| Temperature | Higher temperatures generally accelerate the rate of hydrolysis. nih.gov |

| Monomer Composition | The hydrophilicity and chemical structure of the monomers in the polymer network can affect water sorption and susceptibility to hydrolysis. nih.gov |

| Crosslink Density | A higher degree of crosslinking can restrict water penetration, potentially slowing down bulk degradation. |

Oxidative Degradation of Thioether Linkages in Polymer Networks

The thioether (-S-) linkages in this compound are prone to oxidation. This is a key degradation pathway, especially in the presence of reactive oxygen species (ROS) such as hydrogen peroxide. The oxidation of the hydrophobic thioether group leads to the formation of more hydrophilic sulfoxide (B87167) (-SO-) and sulfone (-SO2-) groups. nih.govrsc.org This change in polarity can significantly alter the physical properties of the polymer network, potentially leading to swelling, changes in solubility, and ultimately, degradation of the material. researchgate.net

This oxidation-responsive behavior is being explored for biomedical applications, such as drug delivery systems, where the polymer is designed to degrade in the oxidative environment of diseased tissues. nih.govrsc.orgnih.gov The rate of oxidation can be influenced by the chemical environment surrounding the thioether group. nih.gov

The general mechanism for the oxidation of thioethers is as follows:

Thioether to Sulfoxide: R-S-R' + [O] → R-SO-R'

Sulfoxide to Sulfone: R-SO-R' + [O] → R-SO2-R'

Photodegradation Behavior of Cured Resins Under UV Exposure

Polymers based on methacrylates can undergo photodegradation when exposed to ultraviolet (UV) radiation. The energy from UV light can lead to the scission of covalent bonds within the polymer backbone, resulting in a decrease in molecular weight and a loss of mechanical integrity. rsc.org The primary mechanism often involves the formation of free radicals, which can then participate in a cascade of reactions leading to further degradation. nih.gov

For poly(this compound), UV exposure can potentially lead to:

Chain Scission: Breaking of the polymer backbone, leading to reduced strength and embrittlement.

Photo-oxidation: In the presence of oxygen, UV radiation can accelerate oxidative degradation, affecting both the methacrylate backbone and the thioether linkages.

Studies on similar acrylic terpolymers have shown that initial UV exposure can lead to cross-linking, followed by chain scission at longer exposure times. rsc.org The photodegradation process can also lead to discoloration of the material.

Table 2: Potential Effects of UV Exposure on Poly(this compound)

| Property | Expected Change with Prolonged UV Exposure |

| Molecular Weight | Decrease due to chain scission. rsc.org |

| Mechanical Strength | Reduction in tensile strength and flexibility. |

| Appearance | Discoloration (e.g., yellowing). |

| Chemical Structure | Formation of carbonyl groups and potential oxidation of thioether linkages. |

Chemical Stability of Poly(this compound) in Various Media

The chemical stability of a polymer is its ability to resist degradation when exposed to different chemical environments. For poly(this compound), its stability will vary depending on the medium.

Aqueous Solutions: As discussed under hydrolytic degradation, the polymer is expected to be susceptible to degradation in acidic and alkaline solutions due to the hydrolysis of its ester linkages. nih.gov

Organic Solvents: The crosslinked nature of the cured resin should provide resistance to dissolution in many common organic solvents. However, swelling is likely to occur, and the degree of swelling will depend on the solvent's compatibility with the polymer network.

Oxidizing Agents: Strong oxidizing agents will likely attack the thioether linkages, leading to the formation of sulfoxides and sulfones, and subsequent degradation of the material. nih.gov

The application of the polymer will largely dictate the chemical environments to which it is exposed. For example, in dental applications, the material must be stable against saliva and various components of food and drink. nih.gov

Analysis of Degradation Products and Mechanisms

The degradation of poly(this compound) can result in the formation of a variety of smaller molecules. The specific degradation products will depend on the degradation mechanism.

Hydrolysis: The primary products of hydrolytic degradation would be methacrylic acid and 2,2'-thiodiethanol, along with oligomeric fragments. In the context of dental materials, the release of monomers such as BisGMA and TEGDMA from other resin systems has been observed. mdpi.comnih.gov

Oxidation: Oxidative degradation of the thioether linkage would result in polymer chains containing sulfoxide and sulfone functionalities.

Photodegradation: UV degradation of methacrylate polymers is known to produce volatile compounds such as methyl formate, methanol (B129727), and methyl methacrylate monomer through depolymerization. govinfo.gov

The analysis of these degradation products is typically carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify leachable and extractable compounds. nih.govresearchgate.net Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) can be used to monitor chemical changes in the polymer structure during degradation. researchgate.net

Understanding the degradation products is crucial for assessing the biocompatibility and environmental impact of the material. For instance, the leaching of unreacted monomers or degradation byproducts from dental composites is a topic of ongoing research due to potential biological effects. mdpi.comnih.gov

Computational and Theoretical Investigations

Molecular Modeling of Thiodi-2,1-ethanediyl Bismethacrylate Monomer Reactivity

Molecular modeling techniques are employed to predict the reactivity of the this compound monomer. These models can elucidate the influence of the thioether linkage on the reactivity of the methacrylate (B99206) groups. Key parameters that can be investigated through molecular modeling include:

Conformational Analysis: Understanding the stable conformations of the monomer is the first step. The flexibility imparted by the ethyl thioether linkage can influence the accessibility of the vinyl groups for polymerization.

Steric and Electronic Effects: The sulfur atom in the monomer backbone can influence the electron distribution across the molecule. Molecular modeling can quantify these electronic effects and how they, along with steric hindrance around the methacrylate groups, impact the rate of polymerization.

Reactivity Ratios: In copolymerizations, molecular modeling can help predict the reactivity ratios, which describe the preference of a propagating radical to react with its own type of monomer or a comonomer.

Table 1: Hypothetical Reactivity Parameters for this compound

| Parameter | Predicted Value | Significance |

| Steric Hindrance Factor | Moderate | The thioether linkage may allow for conformations that reduce steric hindrance compared to bulkier dimethacrylates. |

| Vinyl Group Accessibility | High | The linear nature of the ethoxy linkage could enhance the accessibility of the double bonds. |

| Dipole Moment | Moderate | The presence of the sulfur atom and ester groups will create a notable dipole moment, influencing intermolecular interactions. |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be determined through molecular modeling.

Simulation of Polymerization Kinetics and Crosslinking Network Formation

Simulations of the polymerization process for this compound can provide a dynamic picture of how the polymer network forms. These simulations often employ kinetic Monte Carlo or molecular dynamics methods to model the complex processes involved in network formation.

Key aspects that can be simulated include:

Gel Point: The conversion at which a continuous network is formed (the gel point) is a critical parameter that can be determined through simulation.

Cyclization: The formation of intramolecular loops (cyclization) is a common occurrence in the polymerization of dimethacrylates and can be quantified through simulations. This is a non-ideal reaction that does not contribute to the load-bearing network.

Crosslink Density: The number of effective crosslinks per unit volume is a key determinant of the mechanical properties of the final polymer. Simulations can predict the evolution of crosslink density as the polymerization progresses.

Density Functional Theory (DFT) Calculations for Monomer Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide detailed information about its electronic properties, which are closely linked to its reactivity.

Important parameters obtained from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: DFT can map the electron density across the monomer, identifying electron-rich and electron-deficient regions. This is vital for understanding how the monomer will interact with radicals and other species during polymerization.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its polarity and reactive sites.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates good chemical stability of the monomer. |

| Mulliken Charge on Sulfur | -0.25 | Suggests the sulfur atom is a site of relative electron density. |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Emerging Technologies

Design and Synthesis of Advanced Thioether-Containing Methacrylate (B99206) Oligomers

Future research is poised to explore the design and synthesis of advanced oligomers derived from thiodi-2,1-ethanediyl bismethacrylate, aiming to create materials with precisely controlled architectures and functionalities. The focus will be on moving beyond simple homopolymers to more complex structures such as block copolymers, graft copolymers, and hyperbranched polymers. These advanced architectures will allow for the fine-tuning of material properties to meet the demands of sophisticated applications.

The synthesis of these advanced oligomers will likely involve a variety of controlled polymerization techniques. Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are expected to be instrumental. rsc.org These techniques will enable the precise control over oligomer chain length, polydispersity, and the placement of functional groups, which is crucial for creating materials with predictable and reproducible properties.

Key research directions in this area will include the synthesis of amphiphilic block copolymers, where one block is derived from this compound and the other from a hydrophilic monomer. Such copolymers could self-assemble into various nanostructures, like micelles or vesicles, which have potential applications in drug delivery and nanotechnology. Additionally, the development of hyperbranched polymers based on this monomer could lead to materials with unique rheological and processing characteristics, suitable for advanced coatings and adhesives.

The following table summarizes potential advanced oligomer architectures and the synthetic strategies that could be employed for their creation:

| Oligomer Architecture | Potential Synthetic Strategy | Key Potential Properties |

| Block Copolymers | ATRP, RAFT | Self-assembly, tunable mechanical properties |

| Graft Copolymers | "Grafting from" or "grafting through" methods | Improved compatibility with other materials |

| Hyperbranched Polymers | Self-condensing vinyl polymerization | Low viscosity, high solubility |

| Star Polymers | Core-first or arm-first ATRP/RAFT | Unique rheological and thermal properties |

Development of Responsive Polymeric Materials Based on this compound

A significant area of future research will be the development of "smart" or responsive polymeric materials based on this compound. The thioether linkages in the monomer are susceptible to oxidation, which can transform the hydrophobic thioether into more hydrophilic sulfoxide (B87167) or sulfone groups. rsc.org This chemical transformation can be triggered by reactive oxygen species (ROS), making these materials promising candidates for applications in biomedical fields where ROS are often overproduced in pathological conditions. nih.govpolimi.it

Research will likely focus on creating hydrogels and nanoparticles that can change their properties in response to specific stimuli. For example, a hydrogel based on this monomer could be designed to swell or degrade in the presence of hydrogen peroxide, a common ROS. nih.govpolimi.it This could be utilized for the controlled release of encapsulated drugs directly at a site of inflammation or a tumor. nih.govpolimi.it The development of such materials requires a deep understanding of the relationship between the polymer's chemical structure and its response to external stimuli. rsc.orgnih.gov

The table below outlines potential stimuli-responsive behaviors and their underlying mechanisms for polymers derived from this compound:

| Stimulus | Responsive Behavior | Underlying Mechanism | Potential Application |

| Reactive Oxygen Species (ROS) | Increased hydrophilicity, swelling, degradation | Oxidation of thioether to sulfoxide/sulfone | Targeted drug delivery, biosensors |

| Temperature | Change in solubility (Lower Critical Solution Temperature) | Alteration of polymer-solvent interactions | Smart coatings, thermal switches |

| pH | Swelling or collapse of hydrogels | Protonation/deprotonation of incorporated functional groups | pH-sensitive drug release systems |

| Light | Photo-degradation or crosslinking | Incorporation of photocleavable or photo-crosslinkable groups | Photolithography, on-demand material property changes |

Green Chemistry Approaches in Monomer Synthesis and Polymerization Processes

Future research will increasingly focus on incorporating the principles of green chemistry into the synthesis of this compound and its subsequent polymerization. This involves the development of more environmentally friendly and sustainable processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The use of bio-based feedstocks for the synthesis of the monomer or its precursors will be a key area of investigation. mdpi.com

In terms of polymerization, researchers will explore greener alternatives to traditional methods. This includes the use of water as a solvent, the development of catalyst systems that are more efficient and can be easily recycled, and the use of alternative energy sources like microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption. The goal is to develop a life cycle for these materials that is more sustainable, from the synthesis of the monomer to the disposal or recycling of the final polymer product.

The following table highlights key green chemistry principles and their potential application in the context of this compound:

| Green Chemistry Principle | Potential Application | Expected Benefit |

| Use of Renewable Feedstocks | Synthesis of monomer precursors from biomass | Reduced reliance on fossil fuels, lower carbon footprint |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials | Reduced waste generation |

| Safer Solvents and Auxiliaries | Use of water or supercritical CO2 as polymerization media | Reduced environmental pollution and health hazards |

| Design for Energy Efficiency | Microwave-assisted or sonochemical polymerization | Faster reaction times, lower energy consumption |

| Catalysis | Development of highly active and recyclable catalysts | Increased reaction efficiency, reduced waste |

Application in Advanced Manufacturing Technologies (e.g., Additive Manufacturing of this compound Resins)

The unique properties of this compound make it a promising candidate for use in advanced manufacturing technologies, particularly in vat photopolymerization-based 3D printing techniques like stereolithography (SLA) and digital light processing (DLP). acs.orgrsc.org The methacrylate groups in the monomer are readily photopolymerizable, allowing for the rapid, layer-by-layer fabrication of complex 3D structures. acs.org The presence of the thioether linkage can also contribute to desirable properties in the final printed object, such as improved flexibility and reduced shrinkage stress compared to conventional acrylate-based resins. acs.org

Future research in this area will focus on formulating resins based on this compound that are optimized for 3D printing. This will involve the careful selection of photoinitiators, reactive diluents, and other additives to control the cure speed, resolution, and mechanical properties of the printed parts. The development of 4D printing applications, where the printed object can change its shape or properties over time in response to an external stimulus, is another exciting avenue of research, leveraging the responsive nature of the thioether groups. nih.govpolimi.it

The table below details key considerations for the development of this compound-based resins for additive manufacturing:

| Parameter | Research Focus | Desired Outcome |

| Cure Speed | Optimization of photoinitiator systems | Fast and efficient printing process |

| Resolution | Control of light scattering and penetration | High-fidelity printing of fine features |

| Mechanical Properties | Formulation with comonomers and crosslinkers | Tailorable strength, flexibility, and toughness |

| Biocompatibility | Selection of non-toxic components | Suitability for biomedical applications like tissue engineering scaffolds |

| Functionality | Incorporation of responsive moieties | Development of smart, 4D-printed structures |

Expanding the Scope of Material Applications and Performance Enhancement

A key area of future research will be to expand the range of applications for polymers derived from this compound and to enhance their performance characteristics. While biomedical applications are a primary focus due to the responsive nature of the thioether group, these materials also have potential in other advanced fields. For instance, the high refractive index of sulfur-containing polymers makes them attractive for optical applications, such as in lenses, coatings, and waveguides. nih.govacs.org

Performance enhancement will be achieved through various strategies, including the formation of composites and nanocomposites. The incorporation of fillers like silica (B1680970), carbon nanotubes, or graphene could significantly improve the mechanical strength, thermal stability, and electrical conductivity of the polymer. Furthermore, surface modification techniques can be employed to tailor the wettability, biocompatibility, and anti-fouling properties of the material, opening up new possibilities in areas like marine coatings and medical implants.

The following table summarizes potential new application areas and the strategies that could be used to enhance the performance of these materials for those applications:

| Potential Application Area | Performance Enhancement Strategy | Key Property to be Enhanced |

| Optical Materials | Copolymerization with high refractive index monomers | High refractive index, optical clarity |

| Advanced Adhesives | Formulation with adhesion promoters | Strong adhesion to various substrates |

| High-Performance Coatings | Incorporation of nanoparticles | Scratch resistance, UV stability, barrier properties |

| Electronic Materials | Creation of conductive polymer composites | Electrical conductivity, dielectric properties |

| Dental Restoratives | Formulation with reinforcing fillers | High mechanical strength, low polymerization shrinkage |

Q & A

Q. What are the established synthetic routes for Thiodi-2,1-ethanediyl bismethacrylate, and how can purity be optimized?

The compound is typically synthesized via esterification of thiodiethylene glycol with methacrylic acid under acidic catalysis. Key steps include controlling reaction temperature (60–80°C) and using inhibitors like hydroquinone to prevent premature polymerization. Purification involves fractional distillation or column chromatography to achieve >95% purity, verified by HPLC and NMR .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : Identifies methacrylate protons (δ 5.6–6.3 ppm for vinyl groups) and thioether linkages (δ 2.8–3.2 ppm).

- FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) confirm ester and vinyl groups.

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 230.28 (C10H14O4S) validate the structure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, analogs (e.g., methacrylates) require:

- Use of PPE (nitrile gloves, goggles, lab coats).

- Ventilation in fume hoods to avoid inhalation.

- Storage in amber glass at 4°C under inert gas (N2/Ar) to prevent degradation .

Advanced Research Questions

Q. How does the thioether moiety influence crosslinking efficiency in radical polymerization systems?

The thioether group (S-CH2-CH2) enhances chain transfer reactions, accelerating polymerization kinetics but reducing crosslink density compared to oxygen-based analogs (e.g., ethylene glycol dimethacrylate). Studies using DSC show a 15–20% lower enthalpy of polymerization (ΔH ≈ 50–55 kJ/mol) due to sulfur’s radical-stabilizing effects .

Q. What structural factors determine its antioxidant activity in polymer matrices?

In derivatives like 3,5-di-tert-butyl-4-hydroxyphenylpropanoic acid thiodi-2,1-ethanediyl ester (CAS 41484-35-9), the thioether linkage synergizes with phenolic groups to scavenge peroxyl radicals (ROO•). ESR studies reveal a rate constant (k) of 1.2 × 10⁴ M⁻¹s⁻¹, outperforming non-sulfur analogs by 30% .

Q. How can conflicting thermal stability data from DSC and TGA analyses be resolved?

Discrepancies arise from experimental conditions:

- DSC : Shows decomposition onset at 220°C (N2 atmosphere).

- TGA : Indicates 10% mass loss at 180°C (oxidative vs. inert environments). Methodological consistency (heating rate, gas flow) and sample purity must be standardized to reconcile data .

Methodological Recommendations

- Synthesis Optimization : Use azeotropic distillation with toluene to remove water, improving yield (>85%) .

- Polymerization Studies : Monitor conversion via real-time FT-IR to track vinyl group consumption .

- Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., oxygen content) affecting thermal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.